Fenmedipham

Descripción general

Descripción

Fenmedipham es un herbicida carbamato utilizado principalmente para el control de malezas de hoja ancha. Es particularmente eficaz en cultivos como la remolacha azucarera, las espinacas y las fresas. This compound tiene una baja solubilidad acuosa y una baja volatilidad, lo que lo hace menos propenso a la lixiviación en las aguas subterráneas. Fue registrado por primera vez para su uso en 1970 y desde entonces se ha convertido en un elemento básico en el manejo de malezas agrícolas .

Mecanismo De Acción

Fenmedipham actúa como un herbicida selectivo al inhibir el transporte de electrones fotosintéticos en las plantas. Se dirige al complejo fotosistema II, lo que lleva a la interrupción de la fotosíntesis y la muerte eventual de la planta. El compuesto forma complejos inestables con colinesterasas mediante la carbamoilación de los sitios activos de las enzimas, inhibiendo su acción .

Aplicaciones Científicas De Investigación

Fenmedipham tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de química de carbamatos y acción herbicida.

Biología: Investigado por sus efectos en la fisiología vegetal y los mecanismos de control de malezas.

Medicina: Se estudia por sus posibles efectos toxicológicos e interacciones con los sistemas biológicos.

Industria: Ampliamente utilizado en prácticas agrícolas para el control de malezas en cultivos como la remolacha azucarera y las espinacas .

Análisis Bioquímico

Biochemical Properties

Phenmedipham interacts with various enzymes and proteins. A bacterial strain named Ochrobactrum anthropi NC-1 has been found to degrade more than 98.5% of Phenmedipham within 168 hours . The degradation process involves the hydrolysis of the central amide carbamate linkage of Phenmedipham to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine .

Cellular Effects

Phenmedipham disrupts photosynthetic electron transport at the photosystem II (PS II) receptor site . This disruption negatively influences the production of intermediary energy components such as ATP and NADPH2 and disrupts CO2 fixation .

Molecular Mechanism

Phenmedipham exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . The degradation of Phenmedipham by Ochrobactrum anthropi NC-1 involves the activities of Phenmedipham hydrolase, toluidine dioxygenase, and 4-methyl catechol 1, 2-dioxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, Phenmedipham shows changes in its effects over time. The optimal degradation pH and temperature were found to be 7.0 and 30–35 °C, respectively .

Metabolic Pathways

Phenmedipham is involved in various metabolic pathways. The degradation of Phenmedipham proceeds via 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate through meta cleavage ring processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fenmedipham se sintetiza a través de un proceso de varios pasos que implica la reacción de metil 3-aminofenilcarbamato con 3-metilfenil isocianato. La reacción generalmente ocurre en un solvente orgánico como diclorometano bajo condiciones controladas de temperatura .

Métodos de producción industrial: La producción industrial de this compound involucra la síntesis a gran escala utilizando cromatografía líquida de alto rendimiento (HPLC) para la purificación. El proceso incluye el uso de cromatografía en columna, saponificación y titulación con bromo-bromato. El producto final se obtiene mediante cristalización y secado .

Análisis De Reacciones Químicas

Tipos de reacciones: Fenmedipham experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios subproductos.

Reducción: Puede reducirse en condiciones específicas para producir diferentes derivados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos fuertes como el metóxido de sodio pueden facilitar las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de carbamato y fenilcarbamatos sustituidos .

Comparación Con Compuestos Similares

Fenmedipham a menudo se compara con otros herbicidas carbamatos como desmedipham y ethofumesate. Si bien los tres compuestos comparten modos de acción similares, this compound es único en su aplicación específica a la remolacha azucarera y su toxicidad mamífera relativamente baja. Desmedipham y ethofumesate también se utilizan en combinación con this compound para mejorar la eficacia del control de malezas .

Compuestos similares:

Desmedipham: Otro herbicida carbamato utilizado en combinación con this compound.

Ethofumesate: Un herbicida que a menudo se utiliza junto con this compound para un control más amplio de las malezas.

Las propiedades y aplicaciones únicas de this compound lo convierten en una herramienta valiosa en la agricultura moderna, contribuyendo a un manejo de malezas efectivo y sostenible.

Propiedades

IUPAC Name |

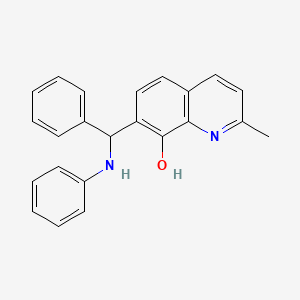

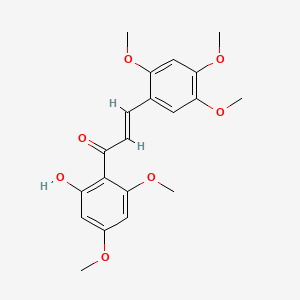

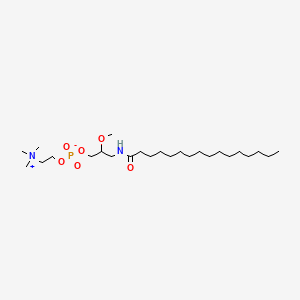

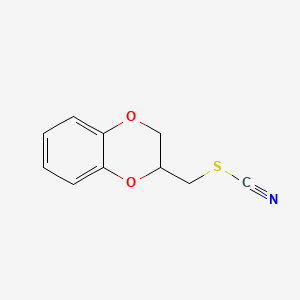

[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOWTHOLJBTAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024255 | |

| Record name | Phenmedipham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenmedipham appears as colorless crystals or white powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs] | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenmedipham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

74 °C CC | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/, 4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.25 to 0.3 at 68 °F (NTP, 1992), 0.25-0.30 g/cu c at 20 °C | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-11 mmHg at 77 °F (NTP, 1992), 1.3 nPa at 25 °C | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

BETANAL EXERTS ITS HERBICIDAL ACTION BY DISRUPTING PHOTOCHEMICAL REACTIONS. MAJOR CHANGES INVOLVED PHOSPHORYLATION & ITS RELATED NONCYCLIC ELECTRON TRANSPORT., PHENMEDIPHAM IS STRONG INHIBITOR OF HILL REACTION /IN PLANTS/., At concn near 2X10-4 M, phenmedipham inhibited electron transfer in potato and mung bean mitochondria. The inhibition seemed to be localized in the flavoprotein region. It affected preferentially the exogenous nicotinamide-adenine dinucleotide (NADH) dehydrogenase, in potato mitochondria. Succinate dehydrogenase was less inhibited. Photosynthesis was completely inhibited by 2X10-7 M phenmedipham. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

13684-63-4 | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenmedipham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13684-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenmedipham [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenmedipham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenmedipham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENMEDIPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE31KXP78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

289 to 291 °F (NTP, 1992), 139-142 (143-144 °C) | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenmedipham exert its herbicidal activity?

A1: Phenmedipham acts as a photosystem II (PSII) inhibitor. [] It binds to the QB-binding site of the D1 protein in PSII, effectively blocking electron transfer between the primary and secondary quinones (QA and QB). [] This disruption halts the photosynthetic electron transport chain, ultimately leading to plant death.

Q2: What is the molecular formula and weight of phenmedipham?

A2: Phenmedipham's molecular formula is C18H16N2O6, and its molecular weight is 356.33 g/mol. [, ]

Q3: Is there any spectroscopic data available for phenmedipham?

A3: Yes, various analytical methods are used to characterize phenmedipham. Gas chromatography, often coupled with mass spectrometry, is a common technique for identification and quantification. [] Additionally, high-performance liquid chromatography with UV detection has been employed for residue analysis. []

Q4: How does the formulation of phenmedipham affect its crystallization?

A4: Crystallization of phenmedipham from aqueous emulsions of commercial formulations occurs when dilutions exceed one part formulation to 30 parts water. [] Higher dilutions, mechanical agitation, and low water temperatures accelerate this process. The solvent used in the commercial formulation plays a crucial role, as its partial solubility in water influences the partitioning and subsequent crystallization of phenmedipham. []

Q5: Does water hardness or pH impact the crystallization of phenmedipham?

A5: No, phenmedipham crystallization remains unaffected by water hardness or pH within the range of 4.0 to 8.0. []

Q6: Are there structural analogues of phenmedipham with different herbicidal activity?

A6: Yes, studies have investigated the herbicidal activity of two phenmedipham analogues: methyl m-hydroxycarbanilate carbanilate and ethyl m-hydroxycarbanilate carbanilate. [] While phenmedipham demonstrated superior control of specific grasses like foxtail millet and kochia, the analogues exhibited better control over pigweed at lower concentrations. [] These findings suggest that modifying the alkyl substituents on the carbamate groups can significantly alter the herbicidal profile.

Q7: How can crystallization of phenmedipham in spray tanks be minimized?

A7: Adding the formulated phenmedipham to the spray tank before adding water minimizes crystallization. [] This practice helps maintain the stability and efficacy of the herbicide solution.

Q8: How do tolerant plant species like sugar beet detoxify phenmedipham?

A8: Sugar beet exhibits tolerance to phenmedipham primarily due to its rapid metabolism of the herbicide. [] This detoxification process involves hydroxylation and monoglycosylation of phenmedipham, forming less toxic metabolites. []

Q9: Is there a difference in phenmedipham uptake and metabolism between tolerant and susceptible species?

A9: Yes, studies comparing sugar beet (tolerant) and rapeseed (sensitive) revealed that sugar beet leaf tissues metabolize phenmedipham at a significantly faster rate than rapeseed. [] Sugar beet primarily detoxifies phenmedipham through hydroxylation and monoglycosylation, forming metabolites with reduced inhibitory effects on photosynthesis. [] This metabolic detoxification mechanism contributes significantly to the selectivity of phenmedipham towards sugar beet.

Q10: Does the addition of adjuvants impact phenmedipham efficacy?

A11: Yes, adjuvants play a crucial role in enhancing the efficacy of phenmedipham. Studies demonstrate that incorporating adjuvants like alkyl oleates significantly improves the herbicide's effectiveness in controlling Galium aparine. [] The type of alkyl oleate used influences the level of efficacy enhancement, with butyl and octyl oleates exhibiting superior performance compared to methyl oleate. [] These findings underscore the importance of selecting appropriate adjuvants to optimize phenmedipham's weed control capabilities.

Q11: Are there known cases of weed resistance to phenmedipham?

A12: Yes, recent research has identified Atriplex patula populations exhibiting reduced sensitivity to phenmedipham. [] This reduced sensitivity may be attributed to a mutation in the chloroplast psbA gene, leading to cross-resistance with other photosystem II inhibitors like desmedipham and metamitron. [] This highlights the importance of monitoring for resistance development and implementing integrated weed management strategies to ensure the long-term sustainability of phenmedipham.

Q12: What analytical techniques are commonly used to quantify phenmedipham residues?

A13: Both photometric and gas chromatographic methods have been employed for the residue analysis of phenmedipham in various matrices like sugar beet roots and leaves, sugar and its by-products, strawberries, and other crops. [] The choice of method depends on the required sensitivity and the specific matrix being analyzed.

Q13: How is phenmedipham degraded in the environment?

A14: Phenmedipham undergoes continuous degradation in soil, particularly in slightly acidic soils with low humus content commonly used for sugar beet cultivation. [] Studies have shown that its half-life in soil can vary between 28 and 55 days, depending on factors like soil type and environmental conditions. []

Q14: Does phenmedipham readily leach into deeper soil layers?

A15: No, field applications of formulated phenmedipham result in minimal penetration into soil layers deeper than 5 cm. [] This limited leaching potential is crucial for minimizing potential groundwater contamination.

Q15: What are some alternative weed control strategies being explored for sugar beet cultivation?

A16: Research is ongoing to identify effective alternatives to traditional herbicides like phenmedipham and desmedipham, particularly in light of increasing weed resistance. One approach involves evaluating the efficacy of newer herbicides like triflusulfuron, clopyralid, and ethofumesate, alone or in combination, for controlling broadleaf weeds in sugar beet. [, , , , , , ]

Q16: Can cultivation practices effectively manage weeds in sugar beet?

A17: While cultivation can contribute to weed control, research suggests that it has a limited role in sugar beet cultivation, especially when relying on an integrated approach with reduced herbicide rates. [] Studies evaluating the effectiveness of sweep cultivation combined with reduced rates of ethofumesate and phenmedipham+desmedipham found that cultivation alone did not provide sufficient weed control. []

Q17: When was phenmedipham first introduced for weed control in sugar beet?

A18: Phenmedipham was first registered for use as a postemergence herbicide in sugar beet in 1970. [] Initial recommended application rates ranged from 1.1 to 1.7 kg ai/ha. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

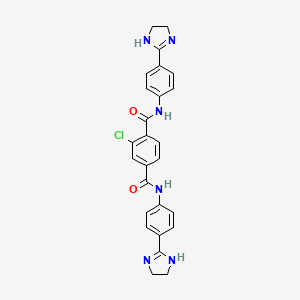

![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)

![4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide](/img/structure/B1680242.png)